
4-Methoxybenzyl chloride
Overview
Description
4-Methoxybenzyl chloride, also known as 1-(chloromethyl)-4-methoxybenzene, is an organic compound with the molecular formula C8H9ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the protection of hydroxyl groups in organic synthesis and is often used in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl chloride can be synthesized through the chlorination of 4-methoxybenzyl alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
PMB-Cl undergoes nucleophilic substitution with a range of nucleophiles, forming protected intermediates critical in multistep syntheses.
Reactions with Amines, Alcohols, and Thiols
- Amines : Reacts with primary and secondary amines to form 4-methoxybenzyl (PMB)-protected amines. For example, PMB-Cl reacts with N-Cbz glycine in the presence of triethylamine to yield PMB esters, which are pivotal in peptide synthesis .
- Alcohols : Ultrasound-assisted reactions with alcohols under biphasic conditions (e.g., NaOH/H₂O-CH₂Cl₂) rapidly generate PMB ethers. This method achieves >90% yield within 30 minutes .
- Thiols : Forms thioether derivatives, though these reactions are less common due to competing oxidation pathways.
Esterification with Carboxylic Acids
PMB-Cl reacts with carboxylic acids under basic conditions to form PMB esters, widely used to protect acidic protons. For example:
- Sterically hindered acids : Heating with DMF at 100°C enables esterification of hindered substrates like carboxy aldehyde 3 , yielding vinyl iodide precursors .
- Amino acids : Silver carboxylates of amino acids react with PMB-Cl to avoid racemization, providing enantiomerically pure esters .
Table 1: Nucleophilic Substitution Reactions of PMB-Cl
Solvolysis and Mechanistic Studies
Solvolysis of PMB-Cl follows an Sₙ1 mechanism, with solvent participation influencing reaction rates.
Solvent Effects
- Nucleophilic solvents : Ethanol/water mixtures accelerate solvolysis via dual ionization and nucleophilic attack .
- Low-polarity solvents : Reaction rates decrease due to reduced stabilization of the carbocation intermediate .
Table 2: Solvolysis Rate Constants (k × 10⁵ s⁻¹) at 25°C
Solvent | PMB-Cl Rate | PMB-Br Rate |
---|---|---|
80% Ethanol | 4.2 | 8.7 |
97% TFE | 0.3 | 0.9 |
Acetone/water | 1.8 | 3.4 |
Kinetic Isotope Effects (KIE)
- α-Deuterium KIE : Values of 1.08–1.21 for PMB-Cl suggest a stepwise mechanism with partial nucleophilic participation .
Coupling Reactions
PMB-Cl participates in cross-coupling reactions to construct complex architectures:
- Suzuki-Miyaura coupling : Reacts with potassium aryltrifluoroborates under Pd catalysis to form diarylmethanes .
- Nozaki-Hiyama-Kishi reaction : Appends PMB ester fragments to macrocyclic aldehydes, enabling total syntheses of natural products like haterumalide NA .
Thermal Stability and Decomposition
PMB-Cl exhibits thermal hazards under uncontrolled conditions:
- Exothermic decomposition : At >100°C, self-accelerating decomposition generates gaseous byproducts, posing explosion risks .
- Stabilizers : Commercial formulations include potassium carbonate (0.5 wt%) or amylene to suppress degradation .
Critical Storage Parameters
Parameter | Value |
---|---|
Max storage temp | 25°C |
Decomposition onset | 120°C (DSC) |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agents
PMB-Cl is instrumental in synthesizing stilbene and dihydrostilbene derivatives, which have shown potential as anticancer agents. Research indicates that these derivatives exhibit significant cytotoxic activity against cancer cell lines, making PMB-Cl a valuable precursor in cancer drug development .
Protecting Group in Organic Synthesis
In organic chemistry, PMB-Cl serves as a protecting group for carboxylic acids and alcohols. The 4-methoxybenzyl (PMB) group can be easily introduced and removed under mild conditions, making it a "workhorse" protecting group in multi-step syntheses. This property is particularly useful in peptide synthesis and the preparation of complex natural products .
Industrial Applications
Synthesis of Fine Chemicals
PMB-Cl is utilized in the synthesis of various fine chemicals, including agrochemicals and specialty chemicals. Its reactivity allows for the formation of esters and amides through acylation reactions with alcohols and amines, facilitating the production of diverse chemical compounds .
Carbohydrate Chemistry
The PMB group is extensively used in carbohydrate chemistry due to its stability and ease of removal under oxidative conditions. This application is crucial for synthesizing glycosides and other carbohydrate derivatives, enabling researchers to explore complex glycosylation reactions .
Case Study 1: Anticancer Derivatives
A study published in Organic Chemistry demonstrated the synthesis of PMB-protected stilbene derivatives that exhibited potent anticancer activity against various tumor cell lines. The research highlighted the efficacy of these compounds in inhibiting cell proliferation and inducing apoptosis, showcasing PMB-Cl's role as a key intermediate in drug discovery .
Case Study 2: Peptide Synthesis
In another significant study, researchers utilized PMB-Cl to protect amino acids during peptide synthesis. The PMB group allowed for selective deprotection under mild conditions, resulting in high yields of desired peptide products. This methodology emphasizes the importance of PMB-Cl in developing peptide-based therapeutics .
Data Tables
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Anticancer agents |
Organic Synthesis | Protecting group for carboxylic acids |
Fine Chemicals | Synthesis of esters and amides |
Carbohydrate Chemistry | Glycoside synthesis |
Mechanism of Action
The mechanism of action of 4-methoxybenzyl chloride involves its reactivity as an electrophile. The chlorine atom in the molecule is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, where it can be used to introduce the 4-methoxybenzyl group into various molecules .
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Similar in structure but contains a carbonyl group instead of a methylene group.
4-Methoxybenzyl alcohol: The precursor to 4-methoxybenzyl chloride, containing a hydroxyl group instead of a chlorine atom.
4-Methoxytoluene: The reduced form of this compound, containing a methyl group instead of a chlorine atom.
Uniqueness: this compound is unique due to its reactivity as an electrophile and its ability to serve as a protecting group in organic synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
4-Methoxybenzyl chloride (4-MBC) is an organic compound with significant biological activity, particularly noted for its role as a genotoxic impurity in pharmaceuticals. This article explores its biological properties, mechanisms of action, and implications for human health, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H10ClO
- Molecular Weight : 172.63 g/mol
The compound features a methoxy group (-OCH₃) attached to a benzyl chloride moiety, which influences its reactivity and biological interactions.
Genotoxicity and Biological Assays
4-MBC has been identified as a genotoxic impurity in various pharmaceutical formulations, particularly in venlafaxine hydrochloride. Its genotoxic potential has been assessed through several assays:
- Salmonella/microsome assay : This assay evaluates mutagenicity by measuring the ability of compounds to induce mutations in bacteria.
- DNA repair assay : This test assesses the capability of cells to repair DNA damage caused by genotoxic agents.
Research indicates that 4-MBC exhibits significant mutagenic activity in these assays, comparable to other related compounds such as benzyl chloride (BC) and 4-chloromethylbiphenyl (4CMB). For instance, a study found that 4-MBC was active in mutagenicity assays without requiring metabolic activation, suggesting direct DNA interaction capabilities .
Case Study 1: Pharmaceutical Impurity
In a study focusing on venlafaxine hydrochloride, a novel RP-HPLC method was developed to quantify 4-MBC levels. The method demonstrated high sensitivity with a limit of quantification (LOQ) of 0.052 ppm and showed robust recovery rates ranging from 103.26% to 111.47% across various concentrations. The stability of 4-MBC in the tested formulations was confirmed over time, indicating its persistence as a potential risk factor in drug safety assessments .
Case Study 2: Occupational Exposure
A cohort study involving workers exposed to benzyl chloride derivatives, including 4-MBC, reported elevated incidences of lung cancer among employees in chemical manufacturing settings. The study highlighted a statistically significant association between exposure duration and cancer mortality rates, underscoring the potential carcinogenic risks associated with long-term exposure to compounds like 4-MBC .
The biological activity of 4-MBC is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage. The following mechanisms have been proposed:
- Alkylation of DNA : The chloride group can react with nucleophilic sites on DNA, causing mutations.
- Induction of oxidative stress : Metabolism of 4-MBC may lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-methoxybenzyl chloride in laboratory settings?
The most widely used method involves reacting 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in chloroform at 0°C. This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Key steps include:
- Dropwise addition of SOCl₂ to the alcohol in chloroform under ice-cooling to control exothermicity.
- Stirring for 12 hours to ensure complete conversion.
- Removal of excess SOCl₂ and solvent under vacuum to isolate the product with 93% yield .
Purification is typically achieved via distillation or column chromatography. Alternative methods include using PCl₃ or oxalyl chloride , though SOCl₂ is preferred for its efficiency and mild conditions.
Q. How is this compound utilized as a protecting group in organic synthesis?
4-Methoxybenzyl (PMB) chloride is a versatile protecting agent for hydroxyl and amine groups. Its applications include:
- Alcohol protection : Forms PMB ethers under basic conditions (e.g., NaH or DBU), which are stable during acidic/basic reactions but cleavable via oxidative methods (e.g., ceric ammonium nitrate or DDQ) .
- Amine protection : Reacts with primary/secondary amines to form PMB-amines, resistant to hydrolysis but removable by hydrogenolysis or strong acids .
- Peptide synthesis : Used to protect C-terminal glycine residues, though racemization risks require careful optimization of reaction conditions (e.g., low temperatures, non-polar solvents) .
Advanced Research Questions
Q. What experimental strategies minimize racemization when using this compound to protect chiral centers in amino acids?
Racemization during PMB protection of amino acids can be mitigated by:
- Low-temperature reactions (<0°C) to slow base-catalyzed enolization.
- Using non-polar solvents (e.g., CH₂Cl₂) instead of DMF or DMSO.
- Avoiding strong bases; imidazole or DMAP are preferred for activating acid chlorides.
- Real-time monitoring via chiral HPLC or circular dichroism (CD) to detect early-stage racemization .
Q. How can researchers address discrepancies in reported reaction yields for PMB-protected intermediates?
Discrepancies often arise from:
- Reagent purity : Trace moisture in SOCl₂ or solvents can hydrolyze PMB-Cl, reducing yields. Use freshly distilled reagents and anhydrous conditions.
- Reaction monitoring : Incomplete conversion due to suboptimal stoichiometry (e.g., insufficient SOCl₂). Confirm completion via TLC or GC-MS.
- Workup procedures : Residual HCl or solvents may affect isolated yields. Neutralize acidic byproducts with NaHCO₃ before extraction .
Reproducing literature protocols with strict control of variables (temperature, solvent dryness) is critical.
Q. What mechanistic insights explain the selective deprotection of PMB groups using oxalyl chloride?
Oxalyl chloride (COCl)₂ facilitates PMB deprotection via electrophilic cleavage :
- The reagent generates a chlorooxonium ion that protonates the PMB ether’s methoxy group.
- Subsequent SN1-type cleavage releases the PMB cation, which is trapped as this compound.
- Advantages over traditional methods (e.g., DDQ): Higher selectivity for PMB over benzyl or allyl groups and compatibility with acid-sensitive substrates .
Q. How does the choice of solvent impact the efficiency of PMB protection in sterically hindered substrates?
- Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may promote side reactions in hindered systems.
- Chloroform or toluene is preferred for bulky substrates due to their low polarity, reducing unwanted SN2 pathways.
- Microwave-assisted synthesis in DCE has been reported to accelerate reactions for hindered alcohols while maintaining >90% yield .
Q. What analytical techniques are most reliable for characterizing PMB-protected compounds?
- ¹H NMR : Methoxy protons (δ 3.8 ppm) and benzyl protons (δ 4.4 ppm) confirm PMB incorporation.
- HRMS : Exact mass analysis verifies molecular ion peaks.
- IR Spectroscopy : Absence of OH/NH stretches post-protection.
- X-ray crystallography : Resolves stereochemistry in chiral PMB derivatives .
Q. How can researchers optimize PMB deprotection in multistep syntheses without damaging sensitive functional groups?
- Oxidative cleavage : Ceric ammonium nitrate in aqueous acetonitrile selectively removes PMB groups without affecting esters or alkenes.
- Reductive cleavage : Hydrogenolysis with Pd/C under H₂ is suitable for PMB-amines but incompatible with sulfur-containing groups.
- Acid-labile linkers : Use TFA in CH₂Cl₂ for PMB cleavage in solid-phase peptide synthesis .
Properties
IUPAC Name |
1-(chloromethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYOXXOKFQHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231718 | |
Record name | 4-Methyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-94-2 | |
Record name | 4-Methoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloxybenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(chloromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLOXYBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.